Risedronate sodium hemi-pentahydrate

Catalog No.
S644377
CAS No.
329003-65-8
M.F
C14H30N2Na2O19P4
M. Wt
700.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Risedronate sodium hemi-pentahydrate

CAS Number

329003-65-8

Product Name

Risedronate sodium hemi-pentahydrate

IUPAC Name

disodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate;pentahydrate

Molecular Formula

C14H30N2Na2O19P4

Molecular Weight

700.26 g/mol

InChI

InChI=1S/2C7H11NO7P2.2Na.5H2O/c2*9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;;;;;;;/h2*1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);;;5*1H2/q;;2*+1;;;;;/p-2

InChI Key

HYFDYHPNTXOPPO-UHFFFAOYSA-L

SMILES

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].O.O.O.O.O.[Na+].[Na+]

Canonical SMILES

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].O.O.O.O.O.[Na+].[Na+]

The exact mass of the compound Risedronate sodium hemi-pentahydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Risedronate sodium hemi-pentahydrate (CAS 329003-65-8) is a third-generation, nitrogen-containing pyridinyl bisphosphonate widely utilized as an active pharmaceutical ingredient (API) for bone resorption inhibition. From a procurement and formulation perspective, the hemi-pentahydrate form—containing exactly 2.5 molecules of water per API molecule—is the most commercially relevant phase due to its thermodynamic stability under standard processing conditions [1]. Unlike first-generation bisphosphonates, it offers high quantitative potency against farnesyl pyrophosphate synthase (FPPS), while its specific hydration state ensures predictable solubility, consistent bulk powder handling, and reliable stoichiometric conversion for analytical and manufacturing workflows.

Procuring generic 'risedronate sodium' without specifying the hemi-pentahydrate form introduces severe risks of solvent-mediated phase transformations during manufacturing. Anhydrous or monohydrate forms are thermodynamically metastable under typical wet granulation or high-humidity storage conditions, spontaneously converting to the hemi-pentahydrate and altering the physical integrity and weight of the final dosage form [1]. Furthermore, substituting risedronate with other in-class bisphosphonates like alendronate fundamentally alters the material's biological behavior; alendronate exhibits a significantly higher binding affinity to bone mineral, leading to prolonged skeletal retention [2]. Buyers must specify the hemi-pentahydrate form to guarantee both processing stability and the intended rapid-reversibility pharmacokinetic profile.

Thermodynamic Phase Stability in Aqueous Processing

Risedronate sodium exists in multiple hydration states, but the hemi-pentahydrate (2.5 H2O) is the thermodynamically stable form at 37°C and room temperature in the presence of water. Thermal analysis (TG-DTA) demonstrates that metastable forms, such as the monohydrate, will spontaneously convert to the hemi-pentahydrate under high humidity (e.g., 97% RH within 5 weeks) [1]. Procuring the hemi-pentahydrate directly prevents unpredictable solvent-mediated phase transformations during wet granulation or aqueous formulation.

Evidence DimensionPhase conversion under high humidity (97% RH)
Target Compound DataHemi-pentahydrate remains structurally stable (equilibrium form)
Comparator Or BaselineMonohydrate form (spontaneously converts to hemi-pentahydrate within 5 weeks)
Quantified Difference100% phase retention vs. complete phase shift
Conditions97% Relative Humidity, ambient to 37°C

Eliminates the risk of API physical instability, weight variance, and batch failure during aqueous-based pharmaceutical manufacturing.

Reversible Bone Mineral Binding Profile

In comparative dissolution models using carbonated apatite (CAP), risedronate sodium demonstrates a significantly lower adsorption affinity constant (KL) than other nitrogen-containing bisphosphonates like alendronate and zoledronate [1]. The KL for risedronate on CAP is 0.043 × 10^6 M^-1, compared to 0.22 × 10^6 M^-1 for alendronate. This roughly 5-fold lower affinity results in faster biological reversibility and a distinct pharmacokinetic profile, preventing the prolonged, near-permanent skeletal retention seen with higher-affinity analogs.

Evidence DimensionAdsorption affinity constant (KL) on carbonated apatite
Target Compound Data0.043 × 10^6 M^-1
Comparator Or BaselineAlendronate sodium (0.22 × 10^6 M^-1)
Quantified Difference~5.1-fold lower binding affinity for risedronate
ConditionsConstant composition dissolution assay, pH 5.50, 37.0°C, 0.15M ionic strength

Allows formulators and researchers to select an active agent with faster onset/offset dynamics compared to standard long-acting bisphosphonates.

Stoichiometric Predictability for HPLC Calibration

For quantitative release testing, the exact hydration state of the API is critical. Risedronate sodium hemi-pentahydrate contains a precise, stable water content of 12.9%, equating to exactly 0.871 g of anhydrous risedronate per 1.0 g of the hemi-pentahydrate [1]. When used as a reference standard in USP-validated HPLC assays utilizing EDTA to prevent metal chelation, this predictable stoichiometry yields an assay recovery precision of 99.1% to 99.6%. In contrast, variable hydrates or mixed-phase batches introduce >5% variance in mass calculations, leading to out-of-specification results.

Evidence DimensionAssay recovery precision (anhydrous basis calculation)
Target Compound Data99.1% - 99.6% recovery using 12.9% fixed water content
Comparator Or BaselineVariable hydrates (introduces >5% mass calculation error)
Quantified Difference>5% improvement in quantitative accuracy
ConditionsReversed-phase HPLC with 4.8 mM EDTA mobile phase, pH 9.5

Ensures reliable, reproducible calibration curves for quality control and API release testing.

Solid-State Pharmaceutical Formulation (Wet Granulation)

Because the hemi-pentahydrate is the equilibrium form at 37°C in aqueous environments, it is the required starting material for wet granulation and aqueous film-coating processes. Using this specific hydrate prevents in-process polymorphic shifts that would otherwise compromise tablet hardness, dissolution rates, and shelf-life stability[1].

Dynamic Bone Remodeling Models and Biomaterial Coatings

Due to its ~5-fold lower binding affinity to carbonated apatite compared to alendronate, risedronate is highly suited for in vitro osteoclast assays and biomaterial functionalization where reversible binding and moderate persistence are required, rather than permanent mineral integration [2].

Primary Reference Standards for HPLC-EDTA Assays

The precise 12.9% water content of the hemi-pentahydrate makes it the standard of choice for calibrating reversed-phase HPLC systems. When paired with EDTA in the mobile phase to prevent metal chelation, it allows for exact anhydrous-basis calculations, ensuring assay recoveries of >99% for quality control workflows [3].

UNII

HU2YAQ274O

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (86.36%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (93.18%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (86.36%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (88.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

115436-72-1

Wikipedia

Risedronate sodium hemi-pentahydrate

Dates

Last modified: 08-15-2023

Explore Compound Types